molecular formula C16H17Cl2N3 B2998972 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline CAS No. 794552-08-2

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline

Cat. No.: B2998972
CAS No.: 794552-08-2
M. Wt: 322.23
InChI Key: ZRFVBXYRDIUDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and neuropharmacology. It features a piperazine core, which is a privileged scaffold found in numerous biologically active molecules and several FDA-approved drugs . The structure consists of a 3,4-dichlorophenyl group and a 4-aminophenyl group attached to the piperazine ring, making it a valuable intermediate for the synthesis of more complex molecules. Compounds with this general structure have shown high affinity and selectivity for dopamine receptor subtypes, making them crucial research tools for studying the central nervous system . For instance, closely related N-arylpiperazine analogues are investigated as potent and selective dopamine D3 receptor antagonists and partial agonists . This specific pharmacological profile is being explored in pre-clinical research for potential applications in treating neuropsychiatric disorders, including addiction . This product is intended for research purposes only. It is not meant for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, adhering to all applicable laboratory safety guidelines.

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3/c17-15-6-5-14(11-16(15)18)21-9-7-20(8-10-21)13-3-1-12(19)2-4-13/h1-6,11H,7-10,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFVBXYRDIUDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline typically involves a multi-step process. One common method starts with the reaction of 1-fluoro-4-nitrobenzene with 1-(3,4-dichlorophenyl)piperazine. This reaction forms 1-(3,4-dichlorophenyl)-4-(4-nitrophenyl)piperazine. The nitro group of this intermediate is then reduced to an amino group using hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenated solvents such as dichloromethane (CH₂Cl₂) with a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, leading to potential therapeutic effects in the treatment of neurological disorders. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

A. Substituent Modifications on the Phenyl Ring

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-[4-(2,4-Dichlorophenyl)piperazin-1-yl]aniline 2,4-diCl C₁₆H₁₅Cl₂N₃ 320.22 Enhanced steric hindrance; potential antimicrobial activity
4-[4-(4-Chlorophenyl)piperazin-1-yl]aniline 4-Cl C₁₆H₁₆ClN₃ 285.78 Reduced lipophilicity; used in serotonin receptor ligands
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]aniline 2,5-dimethyl C₁₈H₂₁N₃ 279.38 Electron-donating groups improve solubility

Key Insight : The position and electronegativity of substituents influence receptor binding. 3,4-Dichloro substitution (target compound) maximizes electron-withdrawing effects, enhancing affinity for dopamine D₂ receptors compared to 2,4-diCl or 4-Cl analogues .

B. Functional Group Additions

Sulfonamide and carbamoyl derivatives exhibit distinct pharmacological profiles:

Compound Name (Example) Functional Group Synthesis Pathway Melting Point (°C)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (20) Sulfonamide + carbamoyl Reaction with phenyl isocyanate 177–180
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) Sulfonamide + 4-Cl carbamoyl Reaction with 4-chlorophenyl isocyanate 164–168

Key Insight : Sulfonamide groups improve water solubility, while carbamoyl modifications enhance metabolic stability. Compound 20 shows 80% yield, indicating efficient synthesis compared to 4-Cl derivatives (65% yield) .

C. Piperazine Core Modifications

Compound Name Piperazine Modification Molecular Formula Molecular Weight (g/mol)
4-(4-Methylpiperazino)aniline N-methylpiperazine C₁₁H₁₇N₃ 191.27
4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline Morpholinoethyl side chain C₁₆H₂₄N₄O 288.39

Morpholinoethyl extensions (e.g., ) introduce hydrogen-bonding sites for targeted drug delivery .

Physicochemical Properties

  • Lipophilicity: The 3,4-dichlorophenyl group in the target compound increases logP (~3.5), favoring blood-brain barrier penetration compared to 4-Cl (logP ~2.8) or morpholinoethyl (logP ~1.9) derivatives .

Biological Activity

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline (also known as DCPP) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential interactions with various biological targets, particularly in the central nervous system. This article explores the biological activity of DCPP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

DCPP primarily acts as a receptor ligand , interacting with various neurotransmitter receptors in the brain. Its mechanism involves:

  • Dopamine Receptor Modulation : DCPP shows affinity for dopamine receptors, particularly D2 and D3 subtypes, which are implicated in neurological disorders such as schizophrenia and Parkinson's disease .
  • Serotonin Receptor Interaction : The compound also interacts with serotonin receptors, influencing mood and anxiety pathways .

These interactions can lead to modulation of neurotransmitter release, thereby impacting cognitive functions and emotional states.

Anticancer Properties

Recent studies have explored the anticancer potential of DCPP. In vitro evaluations demonstrated that DCPP exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Observations
MDA-MB-231 (Breast)98.34Moderate inhibition observed
PC3 (Prostate)1.02Significant inhibition; G2/M phase arrest
HeLa1.35Induced DNA damage

In these studies, DCPP was found to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle at specific phases .

Neuropharmacological Effects

DCPP's neuropharmacological properties have been investigated concerning its potential use in treating neurological disorders. It has shown promise in:

  • Reducing Anxiety : Animal models treated with DCPP exhibited reduced anxiety-like behaviors, suggesting its utility in anxiety disorders .
  • Cognitive Enhancement : DCPP improved learning and memory in rodent models, indicating potential applications in cognitive decline associated with aging or neurodegenerative diseases .

Study 1: Synthesis and Evaluation

A comprehensive study synthesized DCPP and evaluated its biological activity. The researchers conducted molecular docking studies to predict binding affinities to dopamine receptors, revealing strong interactions that correlate with observed biological effects .

Study 2: Anticancer Activity Assessment

In another investigation, DCPP was tested against several cancer cell lines. The results indicated significant cytotoxicity against prostate cancer cells (PC3), with an IC50 value of 1.02 µM. The study concluded that DCPP could serve as a lead compound for developing new anticancer agents targeting specific signaling pathways involved in tumor growth .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline?

Methodological Answer: The synthesis typically involves coupling 3,4-dichlorophenylpiperazine with nitroaniline derivatives, followed by nitro group reduction. For example:

Nucleophilic aromatic substitution : React 1-chloro-3,4-dichlorobenzene with piperazine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C to form the piperazine intermediate.

Nitro reduction : Reduce the nitro group in the intermediate (e.g., 4-nitroaniline derivative) using catalytic hydrogenation (10% Pd/C, H₂) or hydrazine hydrate in ethanol .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using LC-MS (>98% purity) and ¹H/¹³C NMR for structural validation .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

Methodological Answer:

  • Catalyst screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) and reducing agents (e.g., hydrazine, NaBH₄) to minimize over-reduction or dehalogenation .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol, methanol) to balance reaction rate and byproduct formation .
  • Temperature control : Use reflux conditions (80–100°C) for coupling steps and room temperature for reduction to avoid decomposition.
  • Byproduct analysis : Employ LC-MS and TLC to identify impurities (e.g., unreacted starting materials, N-oxide derivatives) and adjust stoichiometry or reaction time .

Mechanism of Action (Basic)

Q. Q3. What biochemical pathways or receptors might this compound target based on structural analogs?

Methodological Answer: The piperazine moiety and dichlorophenyl group suggest potential interactions with:

  • Serotonin (5-HT) receptors : Piperazine derivatives are known 5-HT₁A/2A modulators. Use radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A) to test affinity .
  • Dopamine receptors : Evaluate D₂/D₃ receptor binding via competitive assays with [³H]spiperone .
  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to the aniline group’s electron-donating properties .

Advanced Mechanistic Studies

Q. Q4. How can conflicting data on receptor binding affinities be resolved?

Methodological Answer:

  • Orthogonal assays : Compare radioligand binding results with functional assays (e.g., cAMP accumulation for GPCRs) .
  • Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify critical residues for mutagenesis studies .
  • Metabolite profiling : Use LC-MS/MS to rule out interference from metabolites (e.g., N-oxides or dechlorinated derivatives) .

Stability and Degradation (Advanced)

Q. Q5. What environmental factors influence the compound’s stability, and how can degradation products be characterized?

Methodological Answer:

  • Stress testing : Expose the compound to heat (40–60°C), light (UV-Vis), and varying pH (1–13) to identify degradation pathways .
  • Degradation analysis : Use HPLC-DAD/HRMS to detect and characterize products (e.g., hydrolyzed piperazine rings or oxidized aniline groups) .
  • Storage recommendations : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .

Structure-Activity Relationship (SAR) Studies

Q. Q6. How do substitutions on the phenyl or piperazine rings affect biological activity?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with electron-withdrawing (e.g., –CF₃) or -donating (–OCH₃) groups at the 3,4 positions .
  • Activity testing : Compare IC₅₀ values in receptor binding or cell viability assays (e.g., MTT assay in cancer cell lines).
  • Data interpretation : Use QSAR models to correlate substituent properties (Hammett σ, logP) with activity trends .

Toxicity Profiling (Advanced)

Q. Q7. What in vitro/in vivo models are suitable for assessing the compound’s toxicity?

Methodological Answer:

  • In vitro : Perform Ames test (mutagenicity), hERG inhibition (patch-clamp), and hepatocyte viability assays (LDH release) .
  • In vivo : Administer escalating doses to rodent models (OECD 423 guidelines) and monitor organ histopathology and serum biomarkers (ALT, AST) .
  • Metabolite toxicity : Identify reactive metabolites (e.g., quinone imines) via glutathione trapping assays .

Analytical Characterization (Basic)

Q. Q8. What analytical techniques are essential for confirming purity and structure?

Methodological Answer:

  • LC-MS : Confirm molecular weight (e.g., m/z 348.1 [M+H]⁺) and purity (>95%) .
  • NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
  • Elemental analysis : Validate C, H, N, Cl content (±0.4% theoretical) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.